molecular formula C9H9N2O+ B1180471 1-Amino-2-hydroxyquinolizinium

1-Amino-2-hydroxyquinolizinium

Cat. No.: B1180471
M. Wt: 161.184
InChI Key: MRPJDUAUPHDSDN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-hydroxyquinolizinium is a quinolizinium derivative characterized by an amino (-NH₂) group at the 1-position and a hydroxyl (-OH) group at the 2-position. The quinolizinium core is a bicyclic aromatic system with a positively charged nitrogen atom, making it highly reactive toward electrophilic substitution when electron-donating substituents like -NH₂ or -OH are present . Its synthesis and reactivity are notably influenced by substituent positioning. For example, diazotization of this compound bromide (HBr/NaNO₂) yields 1-bromo-2-hydroxyquinolizinium bromide upon heating, a reaction specific to this derivative due to the stabilizing effects of the hydroxyl group .

Properties

Molecular Formula

C9H9N2O+

Molecular Weight

161.184

IUPAC Name

1-aminoquinolizin-5-ium-2-ol

InChI

InChI=1S/C9H8N2O/c10-9-7-3-1-2-5-11(7)6-4-8(9)12/h1-6H,10H2/p+1

InChI Key

MRPJDUAUPHDSDN-UHFFFAOYSA-O

SMILES

C1=CC=[N+]2C=CC(=C(C2=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and reactivity differences between 1-amino-2-hydroxyquinolizinium and related heterocyclic compounds:

Compound Core Structure Substituents Key Reactivity Molecular Formula (Example) Molecular Weight (g/mol)
This compound Quinolizinium ion 1-NH₂, 2-OH Diazotization yields brominated product; electrophilic substitution favored C₉H₈N₂O⁺ (base) ~174 (as bromide salt)
3-Aminoquinolizinium Quinolizinium ion 3-NH₂ Diazotization may lead to ring-opening or alternative products C₉H₈N₂⁺ ~146 (as chloride salt)
2-Substituted-5,6-dihydroimidazo[i]quinolines Dihydroimidazo-quinoline Varied (e.g., acetoxypropyl) Reactivity dominated by substituent effects (e.g., sulfide formation) Varies (e.g., C₁₃H₁₅N₃O₂) ~245–300
4-Aminoquinazoline-2(1H)-thiones Quinazoline 4-NH₂, 2-thione Synthesized via isothiocyanatobenzonitrile and amines; thione group enables nucleophilic reactions C₈H₆N₃S ~184
1-Imino-1,2-dihydroisoquinolin-2-amine Isoquinoline 1-imino, 2-NH₂ Neutral structure; imino group influences tautomerism and hydrogen bonding C₉H₉N₃ 159.19

Research Findings and Key Differences

  • Positional Isomerism: The 1-amino substituent in quinolizinium derivatives directs reactivity toward bromination, whereas 3-amino analogs undergo ring-opening, underscoring the critical role of substituent positioning .
  • Charge Effects: Quinolizinium’s cationic core differentiates it from neutral heterocycles (e.g., isoquinolines), influencing both synthetic pathways and functional applications .
  • Functional Group Synergy: The combined presence of -NH₂ and -OH in this compound stabilizes intermediates during diazotization, a feature absent in singly substituted analogs .

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